Ro 10-5824 dihydrochloride Ro 10-5824 dihydrochloride Selective dopamine D4 receptor partial agonist (EC50 = 205 nM) that binds with high affinity (Ki = 5.2 nM). Displays 250-fold selectivity over D3 receptors and > 1000-fold selectivity over D2, D1 and D5 receptors.
Brand Name: Vulcanchem
CAS No.: 189744-94-3
VCID: VC0004486
InChI: InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H
SMILES: CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl
Molecular Formula: C17H22Cl2N4
Molecular Weight: 353.3 g/mol

Ro 10-5824 dihydrochloride

CAS No.: 189744-94-3

Cat. No.: VC0004486

Molecular Formula: C17H22Cl2N4

Molecular Weight: 353.3 g/mol

* For research use only. Not for human or veterinary use.

Ro 10-5824 dihydrochloride - 189744-94-3

CAS No. 189744-94-3
Molecular Formula C17H22Cl2N4
Molecular Weight 353.3 g/mol
IUPAC Name 2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H
Standard InChI Key UZHMRJRDYCRKIZ-UHFFFAOYSA-N
SMILES CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl
Canonical SMILES CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl

Chemical and Pharmacological Properties

Molecular Structure and Physicochemical Characteristics

Ro 10-5824 dihydrochloride, systematically named 2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine dihydrochloride, features a pyrimidine core linked to a phenyl-substituted dihydropyridine moiety. Its structural configuration enables selective interaction with D4 receptors, as evidenced by molecular docking studies . Key physicochemical properties include:

PropertyValue
Molecular FormulaC17H22Cl2N4\text{C}_{17}\text{H}_{22}\text{Cl}_2\text{N}_4
Molecular Weight353.29 g/mol
CAS Number189744-94-3
Purity≥99%
SolubilitySoluble in aqueous buffers

The compound’s dihydrochloride salt form enhances stability and bioavailability, making it suitable for in vitro and in vivo applications .

Mechanism of Action

Receptor Selectivity and Binding Kinetics

Ro 10-5824 acts as a partial agonist at D4 receptors, exhibiting a KiK_i of 5.2±0.9nM5.2 \pm 0.9 \, \text{nM} in competitive binding assays . Its selectivity profile is marked by:

  • 250-fold selectivity over dopamine D3 receptors

  • >1,000-fold selectivity over D1, D2, and D5 receptors .

This specificity minimizes off-target effects, a critical advantage in neuropharmacological research. Functional assays using 35S ^{35}\text{S}-GTPγS binding revealed an EC50\text{EC}_{50} of 205±67nM205 \pm 67 \, \text{nM}, with a maximal induction of 36±4%36 \pm 4\% above basal activity, confirming its partial agonist efficacy .

Signaling Pathways

D4 receptors are Gi_i-coupled receptors that inhibit adenylate cyclase, reducing intracellular cAMP levels. Ro 10-5824’s partial agonism modulates this pathway, influencing downstream effectors such as protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) . These interactions may underlie its cognitive-enhancing properties.

In Vitro and In Vivo Effects

In Vitro Pharmacodynamics

In cell-based assays, Ro 10-5824 enhances 35S ^{35}\text{S}-GTPγS binding by 36% at saturating concentrations, indicative of moderate receptor activation . This partial efficacy differentiates it from full agonists like PD 168077, which elicit stronger responses but with reduced therapeutic windows.

Comparative Pharmacological Profile

Selectivity Against Reference Compounds

CompoundPrimary TargetActivitySelectivity Over D4R
Ro 10-5824D4RPartial Agonist>1,000-fold (D1, D2, D5)
PD 168077D4RFull Agonist~100-fold (D2)
L-745,870D4RAntagonist~500-fold (D3)

Ro 10-5824’s unique partial agonism and selectivity make it preferable for studies requiring precise D4R modulation without confounding receptor interactions .

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